molecular formula C20H20N2O3S B2423038 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953221-58-4

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate

Cat. No.: B2423038
CAS No.: 953221-58-4
M. Wt: 368.45
InChI Key: PZHNQVXOJHDZAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate”, there are related compounds that have been synthesized. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Role in Neuropharmacology

  • Anticonvulsant and Neuroprotective Properties : N-(substituted benzothiazol-2-yl)amide derivatives, including variations of the benzo[d]thiazol-6-yl structure, have shown significant anticonvulsant and neuroprotective effects. One compound in particular, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, was highlighted for its promising neuroprotective effect by reducing MDA and LDH levels, indicating a potential lead in anticonvulsant drug development with neuroprotective benefits (Hassan, Khan, & Amir, 2012).

  • Inhibitory Effects on Binge Eating : Compounds related to the benzo[d]thiazol-6-yl structure have been evaluated for their effects on binge eating in rats, suggesting that selective antagonism at OX1R, a receptor involved in feeding and stress responses, could be a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Role in Medicinal Chemistry and Drug Metabolism

  • Synthesis and Metabolism : The metabolic pathways of certain thiazoles have been studied, revealing the formation of specific metabolites that may provide insights into the detoxification or activation processes within organisms. This information is crucial for understanding drug metabolism and designing safer pharmaceutical agents (Mizutani, Yoshida, & Kawazoe, 1994).

  • Disposition in Humans : Detailed pharmacokinetic assessments of related compounds, such as SB-649868, a novel orexin receptor antagonist, provide insight into the absorption, distribution, metabolism, and excretion (ADME) of these molecules in humans. Such information is vital for predicting drug efficacy and safety (Renzulli et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Compounds with similar structures have been shown to inhibit cox enzymes . COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential role in inhibiting COX enzymes . The inhibition of COX enzymes would lead to a decrease in the production of prostaglandins, thereby reducing inflammation.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, given its potential role in inhibiting COX enzymes . This could potentially lead to a decrease in pain and swelling associated with inflammatory conditions.

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-15-7-5-14(6-8-15)19(23)25-16-9-10-17-18(13-16)26-20(21-17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHNQVXOJHDZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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